molecular formula C8H5ClFNO B14886733 2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile

2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile

Cat. No.: B14886733
M. Wt: 185.58 g/mol
InChI Key: RDSQUSBYLMMFFG-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H5ClFNO and a molecular weight of 185.58 g/mol . This compound is characterized by the presence of chloro, fluoro, hydroxymethyl, and nitrile functional groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents .

Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

2-chloro-3-fluoro-5-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H5ClFNO/c9-8-6(3-11)1-5(4-12)2-7(8)10/h1-2,12H,4H2

InChI Key

RDSQUSBYLMMFFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)F)CO

Origin of Product

United States

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